2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a heterocyclic compound characterized by the presence of a pyrazole ring and a piperidine ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structures.
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine typically involves cyclocondensation reactions. A common method includes the reaction of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, yielding products with efficiencies ranging from 78% to 92%.
The synthesis process often requires specific conditions such as temperature control and the use of solvents like ethanol or methanol. The reaction conditions can be optimized to enhance yield and purity, especially when scaling up for industrial production. The laboratory-scale synthesis can serve as a basis for developing larger-scale methods that focus on cost-effectiveness and environmental sustainability.
The molecular formula for 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is C11H19N3. Its structure features a piperidine ring attached to a pyrazole moiety, making it a complex heterocyclic compound.
| Property | Value |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-(1-ethylpyrazol-4-yl)-4-methylpiperidine |
| InChI | InChI=1S/C11H19N3/c1-3... |
| InChI Key | VKJDPOVCRGYNJS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2CCC(CN2)C |
The structural complexity of this compound allows for various substitutions that can significantly alter its chemical behavior and biological activity.
2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can participate in several chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions employed, leading to various potential products ranging from alcohols to ketones.
The mechanism of action for 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is primarily linked to its interaction with biological targets. In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cancer progression. This interaction highlights its potential as a therapeutic agent against various cancers .
The physical properties of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine include:
Chemical properties include:
Understanding these properties is crucial for its application in research and development settings .
2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several notable applications:
Cyclocondensation reactions serve as fundamental strategies for constructing the complex bicyclic frameworks inherent to pyrazole-piperidine hybrids like 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine (CAS: 1344097-66-0). Key methodologies involve the formation of either the pyrazole or piperidine ring onto a pre-functionalized precursor. A highly efficient route utilizes chalcone-thiosemicarbazide cyclocondensation under basic conditions (NaOH/EtOH) to generate pyrazoline intermediates, which can be further elaborated. These intermediates undergo subsequent cyclization with bifunctional electrophiles, exemplified by reactions with ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran, to afford complex tricyclic systems incorporating thiazole rings alongside the pyrazole and reduced pyridine (piperidine) motifs [6]. While these methods yield intricate structures, direct assembly of the simpler 4-methylpiperidine core linked to a 1-ethylpyrazole often relies on reductive cyclization or pyridine hydrogenation strategies using substituted pyridine precursors. For instance, catalytic hydrogenation of appropriately substituted pyridines represents a critical pathway towards the saturated piperidine ring [7].
Table 1: Key Cyclocondensation Strategies for Heterocyclic Assembly
| Cyclization Type | Key Reagents/Conditions | Typical Product Scaffold | Yield Range | Primary Reference |
|---|---|---|---|---|
| Pyrazoline Formation | Chalcone + Thiosemicarbazide / NaOH/EtOH | Pyrazoline-thioamide | 80-90% | [6] |
| Thiazole Annulation | Pyrazoline-thioamide + α-Halo carbonyls | 2-(Pyrazolyl)-4,5-dihydrothiazoles | 77-90% | [6] |
| Piperidine via Reduction | Substituted Pyridine / Catalytic H₂ | Saturated Piperidine (e.g., Target Compound) | Varies | [7] |
Achieving precise regiocontrol in connecting the pyrazole and piperidine rings is paramount. The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine and its isomer 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine (CAS: 1500746-24-6) highlights the significance and challenge of regioselectivity. The positional isomerism (2- vs 3- substitution on the piperidine ring) significantly impacts molecular geometry and potential interactions. Synthesis typically employs N-alkylation of 4-halopyrazoles with 4-methylpiperidine derivatives or, conversely, nucleophilic substitution using 4-(halogenated alkyl)pyrazoles and piperidines. The use of 1-ethyl-4-iodopyrazole or protected 4-formylpyrazole as electrophilic partners allows coupling at the pyrazole C4 position. Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) on the piperidine nitrogen) are often crucial to prevent dialkylation and ensure the reaction occurs at the desired piperidine carbon (C2 or C3) [4] [5]. The distinct CAS numbers (1344097-66-0 for the 2-isomer and 1500746-24-6 for the 3-isomer) underscore their different chemical identities arising solely from regiochemistry [4] [5].
While direct references to Vitamin B1 (thiamine) catalysis for synthesizing the exact target molecule 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine are not explicit in the provided results, the principles of green catalysis are highly relevant to its synthetic pathways, particularly for precursor synthesis. Thiamine acts as a biomimetic catalyst for acyloin condensation and related C-C bond-forming reactions, offering an eco-friendly alternative to cyanide catalysis or stoichiometric organometallic reagents. This approach aligns with sustainable chemistry goals by utilizing a non-toxic, biodegradable catalyst under mild aqueous or alcoholic conditions. Research indicates strong potential for applying such methodologies to synthesize key intermediates like 1-(pyrazol-4-yl) ethanones or functionalized piperidine aldehydes/ketones, which could subsequently be transformed into the target hybrid structure via reductive amination or cyclodehydration strategies [7]. Implementing such routes could significantly improve the Environmental Factor (E-Factor) by reducing heavy metal waste and energy consumption associated with traditional methods.
Scaling the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine (CAS: 1344097-66-0) from milligram to gram or kilogram quantities presents several significant hurdles, as evidenced by supplier listings indicating frequent stock shortages ("temporarily out of stock"). Purification complexities arise due to the formation of regioisomeric impurities (e.g., the 3-substituted piperidine isomer) and potential by-products from incomplete alkylation or reduction steps. Isolation often requires specialized techniques like preparative HPLC or meticulous fractional distillation under reduced pressure, which are less amenable to large-scale production than simple crystallization. Furthermore, intermediates and sometimes the final product may require cold-chain transportation and storage (2-8°C under inert atmosphere), adding logistical complexity and cost [2] [4]. Ensuring consistent regioselectivity and high purity across batches remains a critical challenge impacting reliable gram-scale supply. Process optimization must address robustness in catalytic steps (e.g., hydrogenation regioselectivity and catalyst lifetime) and develop efficient, chromatography-free purification protocols.
The synthesis of pyrazole-piperidine hybrids, including 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine, can be approached via divergent catalytic routes, each with distinct advantages and drawbacks.
Table 2: Comparison of Synthetic Pathways for Pyrazole-Piperidine Hybrids
| Parameter | Metal-Catalyzed Pathways (e.g., Pd, Ru, Rh) | Eco-Friendly Pathways (e.g., Organocatalysis, Vit B1) |
|---|---|---|
| Typical Reactions | Suzuki-Miyaura coupling, Hydrogenation, Reductive Amination | Acyloin condensation, Benzoin condensation |
| Catalyst Cost | High (Precious metals: Pd, Ru, Rh) | Very Low (e.g., Thiamine, Proline) |
| Toxicity/Environmental Impact | Moderate-High (Heavy metals, ligand waste) | Low (Biodegradable catalysts) |
| Regioselectivity Control | Often High (Ligand-dependent) | Variable, can be lower |
| Functional Group Tolerance | Can be Broad | Sometimes Limited |
| Typical Yield Range | 60-95% (Highly dependent on catalyst/system) | 40-85% |
| Scalability Challenges | Catalyst removal/recycling, Metal residues in product | Solvent volume, Lower yields requiring optimization |
| Green Metrics (E-Factor) | Generally Higher | Potentially Lower |
| Key References | [7] (Hydrogenation) | [7] (Principles) |
Metal-Catalyzed Pathways: These routes, particularly palladium-catalyzed coupling (e.g., Suzuki-Miyaura for biaryl precursors) and catalytic hydrogenation (Ru, Pd, Rh, Ni, Co for pyridine to piperidine reduction), offer high efficiency and often excellent regioselectivity. For example, ruthenium and iridium complexes enable stereoselective hydrogenation crucial for specific piperidine isomers [7]. However, they suffer from drawbacks like high catalyst cost (precious metals), potential heavy metal contamination requiring stringent purification, and sometimes demanding conditions (high pressure/temperature). Catalyst deactivation and the need for specialized ligands further complicate scalability.
Eco-Friendly Pathways: These emphasize organocatalysis (e.g., thiamine-mediated condensations) and milder reducing systems. They avoid precious metals, reducing toxicity concerns and cost. While potentially offering lower environmental impact (lower E-Factor potential), challenges include lower reaction rates, moderate yields often requiring optimization, and potentially less predictable regioselectivity compared to finely tuned metal catalysts. Scaling organocatalytic reactions can also be hampered by the need for larger solvent volumes relative to catalyst/substrate.
The optimal route depends on the specific target isomer, required purity, scale, and cost/environmental impact constraints. Hybrid approaches, using a metal step where essential (e.g., high-yielding, selective hydrogenation) combined with organocatalytic steps for other transformations, may offer a balanced solution [4] [7].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: